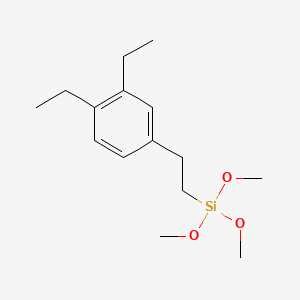

(3,4-Diethylphenethyl)trimethoxysilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex silane compounds often involves multi-step reactions and the manipulation of various functional groups. In the study presented, the synthesis of a cyclotetrasilane compound was achieved through the reaction of dichloro(diethylamino)thexylsilane with lithium, resulting in a mixture of four diastereomers. These diastereomers were then separated and identified using a combination of spectroscopic techniques, including NMR, IR, Mass, and UV spectroscopy. The separation and identification of these isomers are crucial for understanding the reactivity and potential applications of such compounds .

Molecular Structure Analysis

The molecular structure of silane compounds can be quite intricate, as evidenced by the Si-Si bond lengths and dihedral angles observed in the cyclotetrasilane diastereomers. X-ray crystallography confirmed the structures of three of the diastereomers, revealing significant variations in the Si4 frameworks. These structural differences, such as the dihedral angles ranging from 3° to 34°, can have profound effects on the physical and chemical properties of the molecules. Understanding these structural nuances is essential for the development of new materials and chemical processes .

Chemical Reactions Analysis

The reactivity of silane compounds can be altered through various chemical reactions. For instance, the chlorodeamination or bromodeamination of the cyclotetrasilane compound with HCl or HBr led to the formation of trichloro or tribromo derivatives. These reactions not only modify the chemical structure but also potentially change the reactivity and utility of the original compound. Such transformations are important for the synthesis of new materials with specific desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are directly influenced by their molecular structure. The study of these properties is not detailed in the provided papers, but generally, properties such as boiling point, melting point, solubility, and stability are key factors that determine the practical applications of these compounds. The Si-Si bond lengths and dihedral angles observed in the cyclotetrasilane diastereomers suggest that these molecules could exhibit unique reactivity patterns, which could be exploited in various chemical syntheses and industrial applications .

Scientific Research Applications

Epoxy-Silica Polymers in Stone Conservation

Epoxy derivatives, including 2-(3,4-epoxycyclohexyl)ethyl-trimethoxysilane (ECET), show promise in stone conservation. Research indicates these materials form solids with a siloxane network, useful in preserving historical and cultural stone structures (Cardiano et al., 2005).

Organosilanes for Antibacterial Properties

Studies on organosilanes, including variants of trimethoxysilane, demonstrate their potential in creating antiadhesive and antibacterial surfaces. These modified surfaces can significantly reduce bacterial cell counts, making them useful in healthcare and food technology applications (Kręgiel, 2013).

Adsorption Properties of Functionalized Silica Materials

Mesoporous silica materials functionalized with trimethoxysilane derivatives exhibit enhanced adsorption properties for various aromatic acids. These materials are valuable for environmental remediation and chemical processing applications (Liu et al., 2020).

Silane-Based Hybrid Polymers

Organosilanes, including glycidoxypropyltrimethoxysilane, are integral in the synthesis of hybrid polymers, used in various industrial applications. These polymers' properties, such as hydrolysis and condensation kinetics, are critical for their functionality (Riegel et al., 1998).

Silane Coupling Agents in Composite Materials

Silane coupling agents, such as (3-aminopropyl) triethoxysilane, significantly impact the mechanical properties of composite materials. They improve the interfacial adhesion between fibers and polymers, enhancing the strength and durability of the composites (Arslan & Doğan, 2018).

Corrosion Protection

(3-Glycidyloxypropyl)trimethoxysilane has been studied for its efficacy in corrosion protection of metals like aluminum alloy, demonstrating its potential in extending the lifespan of metal structures and components (Dalmoro et al., 2015).

Safety and Hazards

The safety data sheet for Trimethoxysilane, a related compound, indicates that it is a highly flammable liquid and vapor . It is harmful if inhaled and causes serious eye irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, not smoking, keeping the container tightly closed, and wearing protective gloves/eye protection/face protection .

Future Directions

Silane coupling agents, which are related compounds, have been valuable for multi-materialization, including interfacial adhesive strength, water treatment, polymer composites, and coatings . The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . This suggests potential future directions for the use and development of (3,4-Diethylphenethyl)trimethoxysilane.

properties

IUPAC Name |

2-(3,4-diethylphenyl)ethyl-trimethoxysilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3Si/c1-6-14-9-8-13(12-15(14)7-2)10-11-19(16-3,17-4)18-5/h8-9,12H,6-7,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDIHRVZQQQINK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)CC[Si](OC)(OC)OC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, [(ethylphenyl)ethyl]trimethoxy- | |

CAS RN |

259818-29-6 |

Source

|

| Record name | Ethylphenethyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524265.png)

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)

![(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2524267.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2524269.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2524271.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B2524274.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2524279.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2524282.png)